3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of this compound features an indoloquinoxaline moiety fused with a benzoxazole ring, making it a unique and potentially potent bioactive molecule.
Preparation Methods
The synthesis of 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step protocols. One common method includes the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K₂CO₃ system . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include DMSO, potassium carbonate, and specific temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound .
Scientific Research Applications
3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential bioactivity.
Medicine: Due to its antiviral and anticancer properties, it is explored as a potential therapeutic agent.
Mechanism of Action
The primary mechanism of action for this compound involves DNA intercalation, where the molecule inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, leading to the inhibition of replication and transcription processes . The thermal stability of the intercalated complex is crucial for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxalines and benzoxazole derivatives. For example:
6H-indolo[2,3-b]quinoxaline: Known for its antiviral properties.
Benzoxazole derivatives: Used in various applications, including as fluorescent dyes and antimicrobial agents.
What sets 3-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of the indoloquinoxaline and benzoxazole moieties, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
3-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-27(19-11-5-6-12-20(19)29-23)14-13-26-18-10-4-1-7-15(18)21-22(26)25-17-9-3-2-8-16(17)24-21/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLBWNBOGSIOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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